butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
Description
Butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure imparts significant biological activity and makes it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
butyl 4-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-4-9-26-18(25)13-5-7-14(8-6-13)21-16(23)15-10-20-19-22(17(15)24)12(2)11-27-19/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZESAHMIBWQUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multiple steps. One common method starts with the preparation of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with substituted phenacyl halides. This is followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core. The final step involves the acylation of the amine group to introduce the butyl ester and benzoate moieties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Synthesis of Butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazolo[3,2-a]pyrimidine derivatives. The process often employs microwave-assisted synthesis methods which enhance yield and reduce reaction times. For instance, a study demonstrated an effective one-pot synthesis using various aromatic aldehydes and chloroacetyl chloride under reflux conditions with eco-friendly catalysts like iron oxide nanoparticles .
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays potent activity against a range of pathogenic microorganisms. For example, it has been tested against Staphylococcus aureus , Escherichia coli , and Candida albicans , demonstrating effectiveness comparable to established antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a cytotoxicity screening against various tumor cell lines (including human lung cancer NCI-H460 and liver cancer HepG2), it exhibited moderate to strong cytotoxic effects. The median growth inhibitory concentration (IC50) values indicate its potential as a therapeutic agent in cancer treatment .
Table 1: Cytotoxic Activity of this compound
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various thiazolo derivatives including this compound against clinical isolates. Results indicated that the compound inhibited bacterial growth effectively at low concentrations, highlighting its potential as a new antimicrobial agent .
- Anticancer Research : Another investigation focused on the anticancer properties of synthesized thiazolo derivatives. The study reported that the compound showed significant cytotoxicity against multiple cancer cell lines, suggesting its utility in developing new cancer therapies .
Mechanism of Action
The mechanism of action of butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate involves its interaction with specific molecular targets within cells. The thiazolo[3,2-a]pyrimidine core can mimic purine bases, allowing it to bind to enzymes and receptors involved in various biological pathways. This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- 2-Substituted thiazolo[3,2-a]pyrimidines
- Thiazolo[4,5-d]pyrimidines
- Thiazolo[3,2-a]benzimidazoles
Uniqueness
Butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a thiazolo[3,2-a]pyrimidine core with a butyl ester and benzoate moiety makes it particularly interesting for medicinal chemistry research .
Biological Activity
Butyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.37 g/mol
- CAS Number : Not specified in the literature but can be derived from its components.
The thiazolo-pyrimidine core is known for its diverse pharmacological properties, which enhance the compound's potential therapeutic applications.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazolo-pyrimidine derivatives, including this compound.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy was assessed against various bacterial strains, with results indicating significant activity:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <40 |
| Escherichia coli | <50 |
| Pseudomonas aeruginosa | <60 |
| Candida albicans | <70 |
These results suggest that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
Research has also highlighted the anticancer potential of thiazolo-pyrimidine derivatives. The compound's ability to inhibit cancer cell proliferation was tested on various cancer cell lines.
Cytotoxicity Assays
Cytotoxicity was evaluated using MTT assays on human cancer cell lines, revealing promising results:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
The findings indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
The mechanism underlying the biological activity of this compound involves multiple pathways:
- Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. This interaction disrupts bacterial growth by preventing DNA supercoiling .
- Induction of Apoptosis in Cancer Cells : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins in cancer cells .
Case Studies
Recent case studies have demonstrated the clinical relevance of thiazolo-pyrimidine derivatives:
- Study on Antimicrobial Efficacy : A study involving a series of thiazolo-pyrimidine compounds showed that those with structural similarities to this compound exhibited potent antibacterial properties against resistant strains of bacteria .
- Cytotoxicity in Cancer Research : Another study reported significant anticancer effects of thiazolo-pyrimidines in vivo, with reduced tumor sizes observed in treated mice models compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
